molecular formula C34H48N4O4 B607256 EBI-2511

EBI-2511

Número de catálogo: B607256
Peso molecular: 576.8 g/mol
Clave InChI: NYWVSLBALKNFJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EBI-2511 is a next-generation, benzofuran-derived EZH2 inhibitor developed through scaffold hopping from the clinical compound EPZ-6438 (Tazemetostat) . Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for trimethylating lysine 27 on histone H3 (H3K27me3), a hallmark of transcriptional repression. Dysregulation of EZH2—via overexpression or gain-of-function mutations (e.g., A677G, Y641N)—is implicated in lymphomas and solid tumors .

This compound demonstrates 4 nM IC50 against EZH2(A677G) in biochemical assays and 6–8 nM IC50 in cellular H3K27me3 suppression, outperforming EPZ-6438 by 3-fold . Its benzofuran core replaces EPZ-6438’s pyridone moiety, improving metabolic stability and solubility. Key optimizations include a morpholinyl group at the 2-position of benzofuran, which enhances liver microsomal stability (T1/2 >1 hour) and oral bioavailability (9–16% in rodents) . In vivo, this compound achieves 97% tumor growth inhibition in Pfeiffer xenograft models at 100 mg/kg (QD dosing), surpassing EPZ-6438’s efficacy at equivalent doses .

Métodos De Preparación

Scaffold Hopping and Initial Synthetic Design

The discovery of EBI-2511 began with scaffold hopping from EPZ-6438’s pyridone core to a benzofuran scaffold. This strategy aimed to address metabolic instability associated with the pyridone moiety while retaining enzymatic inhibitory activity . The initial synthetic route (Scheme 1) involved:

  • Bromination of 2-methyl-5-nitrobenzoic acid (4) : Selective meta-bromination yielded intermediate 5 , which underwent esterification and reduction to produce aniline 7 .

  • Diazotization and functionalization : Aniline 7 was converted to phenol 8 or thiophenol 8’ via diazotization, followed by alkylation with 2-bromo-1,1-diethoxyethane to form 9 or 9’ .

  • Friedel-Crafts cyclization : Refluxing 9 or 9’ in toluene with polyphosphoric acid (PPA) generated benzofuran 10 or benzothiophene 10’ .

  • Buchwald coupling and reductive amination : Intermediate 10 was coupled with substituted anilines and subjected to reductive amination to yield 12 , which was hydrolyzed and coupled with pyridonyl methyl amine 13 to produce initial leads 2 and 3 .

Key preliminary SAR findings (Table 1) revealed that benzofuran 2 (IC₅₀ = 240 nM in Pfeiffer cells) outperformed benzothiophene 3 , justifying further exploration of the benzofuran series .

Optimization of Benzofuran Derivatives

Substituent Modifications for Enhanced Potency

Rational modifications focused on the 2-position of the benzofuran ring and the R₃ group (Table 2):

  • Methoxyl substitution (R₃) : Compound 14 (R₃ = OCH₃) exhibited a cellular IC₅₀ of 20 nM, an 11-fold improvement over 2 , while maintaining enzymatic activity .

  • 2-Methyl vs. 3-methyl substitution : 2-Methyl derivatives (17 , 18 ) showed superior activity (IC₅₀ = 15–25 nM) compared to 3-methyl analogues (19 , IC₅₀ = 1.3 μM) .

  • Heterocyclic appendages : Introducing morpholinyl, piperidinyl, or piperazinyl groups at the 2-position (29–32 ) improved solubility and metabolic stability (hepatic T₁/₂ > 0.5 h) .

Final Synthetic Route to this compound (Compound 34)

The optimized synthesis of This compound (Scheme 2) involved:

  • Intermediate functionalization : Suzuki coupling of bromide-substituted intermediate C with boronic esters yielded E , which underwent selective hydrogenation to F .

  • Reductive amination : Intermediate F was converted to D via reductive amination, followed by coupling with pyridonyl methyl amine to yield 34 .

  • Crystallization and purification : Final purification via reverse-phase chromatography and crystallization ensured >99% purity .

Analytical and Pharmacokinetic Characterization

This compound demonstrated favorable drug-like properties:

  • Enzymatic and cellular activity : IC₅₀ values of 4.0 nM (EZH2 biochemical assay) and 6.0 nM (Pfeiffer cell proliferation) .

  • Pharmacokinetics (Table 3) : Oral bioavailability of 9% in rats and 16% in mice, with a plasma half-life (T₁/₂) of 1.3 hours .

  • H3K27me3 inhibition : Dose-dependent reduction in histone trimethylation (IC₅₀ = 8 nM), three-fold more potent than EPZ-6438 .

In Vivo Efficacy and Preclinical Validation

In a Pfeiffer xenograft model, This compound (10–100 mg/kg, oral) achieved dose-dependent tumor growth inhibition (28–97%), surpassing EPZ-6438 at equivalent doses (P < 0.01) . No significant body weight changes were observed, indicating favorable tolerability .

CompoundScaffoldEZH2 IC₅₀ (nM)Pfeiffer Cell IC₅₀ (nM)
2 Benzofuran3.5240
3 Benzothiophene4.21,300

Table 2. SAR of Optimized Benzofuran Derivatives

CompoundR₃2-SubstituentEZH2 IC₅₀ (nM)Pfeiffer IC₅₀ (nM)Hepatic T₁/₂ (h)
14 OCH₃-3.8200.3
29 CH₃Morpholinyl4.5250.7
34 CH₃Piperidinyl4.06.01.3

Table 3. Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)Cₘₐₓ (ng/mL)AUC₀–ₜ (ng·h/mL)T₁/₂ (h)Bioavailability (%)
Rat5 (p.o.)932391.09
Mouse10 (p.o.)2577741.316

Análisis De Reacciones Químicas

Key Reaction Optimization Strategies

Structural modifications were implemented to enhance enzymatic activity, cellular potency, and metabolic stability:

Scaffold Hopping

  • Replacement of the pyridone fragment in EPZ-6438 with a benzofuran scaffold improved metabolic stability while retaining enzymatic inhibition (IC₅₀: 4–6 nM) .

Substituent Modifications

  • Methyl to Methoxyl Substitution : Compound 14 (R₃ = methoxyl) showed an 11-fold increase in cellular potency (IC₅₀: 20 nM vs. 240 nM for methyl) .
  • 2-Position vs. 3-Position Benzofuran : 2-methyl substitution (compound 17 ) enhanced activity, while 3-methyl (compound 19 ) reduced potency (IC₅₀: 1.3 μM) .

Critical Reaction Conditions and Outcomes

StepReaction TypeReagents/ConditionsOutcome/Intermediate
1BrominationBromine, selective meta-positionCompound 5
2Esterification/ReductionH₂SO₄/MeOH; LiAlH₄Aniline 7
3DiazotizationNaNO₂, H₂SO₄Phenol 8 or phenthiol 8'
4Alkylation2-Bromo-1,1-diethoxyethane, base9 or 9'
5Friedel–Crafts CyclizationToluene, PPA, refluxBenzofuran 10
6Buchwald CouplingPd catalyst, ligand, aryl halideIntermediate B
7Final CouplingPyridonyl methyl amine (13 ), EDCIThis compound (34 )

Impact of Structural Changes on Activity

CompoundModificationEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)
2 Base benzofuran scaffold4.0240 (Pfeiffer cells)
14 R₃ = methoxyl4.020
34 Optimized substituents4.08 (H3K27me3)

Source:

  • This compound (compound 34 ) demonstrated 3-fold greater potency than EPZ-6438 in reducing H3K27me3 levels (IC₅₀: 8 nM) .

In Vivo Efficacy

In Pfeiffer tumor xenograft models, this compound exhibited dose-dependent tumor growth inhibition :

  • 97% reduction at 100 mg/kg (vs. 83% for EPZ-6438 at the same dose) .

Aplicaciones Científicas De Investigación

In Vitro Studies

  • Cell Lines Tested : EBI-2511 has shown significant efficacy in several cancer cell lines, including those derived from non-Hodgkin's lymphoma. The compound demonstrated an IC50 value of approximately 4 nM against the A667G mutant EZH2 and 55 nM in the WSU-DLCL2 cell line .
  • Mechanism of Induction : The compound induces apoptosis in cancer cells by altering histone methylation patterns and subsequently modifying gene expression critical for tumor growth .

In Vivo Studies

  • Xenograft Models : this compound exhibited remarkable in vivo efficacy in Pfeiffer tumor xenograft models in mice. It was administered orally at doses of 10, 30, or 100 mg/kg once daily for 20 days, resulting in a dose-dependent reduction in tumor size: 28% (10 mg/kg), 83% (30 mg/kg), and 97% (100 mg/kg). Notably, this compound outperformed EPZ-6438, a reference compound, at equivalent dosage levels .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability:

ParameterRats (p.o.)Rats (i.v.)Mice (p.o.)Mice (i.v.)
C max (ng/mL)93257774483
AUC 0-t (ng/mL·h)239325--
T 1/2 (h)1.01.3--
Bioavailability (F)9%16%--

This data suggests that this compound has a reasonable bioavailability profile, making it suitable for oral administration in clinical settings .

Structural Insights and Development

This compound is part of a novel series of benzofuran-derived EZH2 inhibitors developed through scaffold hopping based on existing compounds like EPZ-6438. Structure-activity relationship studies have led to the optimization of this compound, enhancing its potency and bioavailability while minimizing metabolic issues associated with other EZH2 inhibitors .

Comparative Analysis with Other EZH2 Inhibitors

A comparative analysis highlights the unique properties of this compound relative to other EZH2 inhibitors:

Compound NameMechanism of ActionUnique Features
CPI-1205Selective EZH2 inhibitorAdvanced in clinical trials
PF-06821497Dual inhibitor (EZH2/HDAC)Combines inhibition of two pathways
GSK126Selective EZH2 inhibitorKnown for high specificity
This compound Selective EZH2 inhibitor Oral bioavailability; superior efficacy

This compound stands out due to its oral bioavailability and demonstrated efficacy in preclinical models specifically targeting non-Hodgkin's lymphoma, positioning it as a promising candidate for further clinical development .

Mecanismo De Acción

EBI-2511 ejerce sus efectos inhibiendo la actividad enzimática de EZH2, lo que reduce los niveles de H3K27me3. Esta inhibición conduce a la reactivación de genes supresores tumorales que de otro modo son silenciados por la metilación mediada por EZH2. Los objetivos moleculares incluyen la subunidad catalítica del complejo represivo policómbico 2 (PRC2), que es responsable de la trimetilación de la histona H3 .

Compuestos Similares:

Comparación: this compound es único en su mayor potencia y biodisponibilidad oral en comparación con otros inhibidores de EZH2. Ha mostrado una eficacia antitumoral superior en modelos preclínicos, convirtiéndolo en un candidato prometedor para su posterior desarrollo. Su capacidad para reducir significativamente los niveles de H3K27me3 de manera dependiente de la dosis lo distingue de otros compuestos similares .

Comparación Con Compuestos Similares

Comparison with Similar EZH2 Inhibitors

Table 1: Key Pharmacological and Structural Properties of EBI-2511 and Comparators

Compound Structural Class Biochemical IC50 (nM) Cellular IC50 (nM) Oral Bioavailability Clinical Stage Key Advantages/Limitations
This compound Benzofuran derivative 4 (EZH2 A677G) 6–8 (H3K27me3) 9–16% (rodents) Preclinical Superior potency, metabolic stability
EPZ-6438 Dihydroisoquinolinone 2–3 (EZH2 WT) 24 (H3K27me3) 20–30% (human) FDA-approved (2020) First-in-class; limited by resistance
CPI-1205 Indole carboxamide 2.5 (EZH2 WT) 15 (DLBCL) ~30% (rodents) Phase I High selectivity; moderate bioavailability
GSK-2816126 Indazole derivative 1.1 (EZH2 WT) 10–20 (lymphoma) 25% (rodents) Phase II terminated Potent but poor tolerability
UNC1999 Benzofuran/Thiophene 10 (EZH2 WT) 50 (H3K27me3) 15% (mice) Preclinical Dual EZH1/2 inhibition; narrow therapeutic window
PF-06821497 Pyridone derivative <0.1 (EZH2 Y641N) 5–10 (lymphoma) 40% (rodents) Phase I Targets resistant mutations; high solubility

Detailed Comparisons

EPZ-6438 (Tazemetostat) Structural Differences: EPZ-6438 features a dihydroisoquinolinone core, while this compound uses a benzofuran scaffold . Potency: this compound is 3-fold more potent in cellular assays (8 nM vs. 24 nM for H3K27me3 suppression) and maintains activity against EPZ-6438-resistant mutations (e.g., A677G) . Pharmacokinetics (PK): EPZ-6438 has higher human bioavailability (20–30%), but this compound’s optimized structure reduces metabolic clearance (CLz/F: 26–32 mL/min/kg vs. 50+ mL/min/kg for earlier analogues) .

CPI-1205 (Lirametostat)

  • Mechanism : CPI-1205’s indole carboxamide structure targets EZH2’s SAM-binding pocket, whereas this compound interacts with the substrate-binding domain .
  • Efficacy : CPI-1205 shows comparable biochemical potency (2.5 nM) but inferior in vivo tumor suppression (50% TGI at 100 mg/kg) compared to this compound’s 97% TGI .

PF-06821497

  • Target Specificity : PF-06821497 is optimized for mutant EZH2 (e.g., Y641N, Ki <0.1 nM) but lacks this compound’s broad-spectrum activity against multiple mutations .
  • Solubility : PF-06821497’s pyridone core improves aqueous solubility (>10 mg/mL) but sacrifices metabolic stability (T1/2 <30 minutes in human microsomes) .

UNC1999

  • Dual Inhibition : UNC1999 inhibits both EZH1 and EZH2, increasing toxicity risks. This compound’s selectivity for EZH2 reduces off-target effects .

Actividad Biológica

EBI-2511 is a potent and orally active inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), which is a critical component of the Polycomb Repressive Complex 2 (PRC2) involved in epigenetic regulation through histone methylation. This compound has shown significant promise in preclinical studies for its anti-tumor efficacy, particularly in cancers associated with EZH2 mutations, such as non-Hodgkin's lymphoma.

Target and Mode of Action
this compound selectively inhibits EZH2, preventing the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification is typically associated with gene silencing, and its inhibition leads to the reactivation of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation .

Biochemical Pathways
The inhibition of EZH2 by this compound disrupts the normal histone methylation pathway, resulting in altered gene expression profiles that favor tumor suppression. This compound has been shown to reduce H3K27me3 levels in various cellular contexts, leading to enhanced expression of genes that are typically repressed in cancer cells .

Preclinical Efficacy

In Vivo Studies
this compound has demonstrated superior anti-tumor efficacy compared to existing EZH2 inhibitors like tazemetostat in various mouse models. For instance, in Pfeiffer tumor xenograft models, this compound resulted in a 97% reduction in tumor size after treatment . The compound was administered at doses ranging from 2.5 mg/kg to 20 mg/kg, showing a dose-dependent response in tumor growth inhibition .

Case Studies and Research Findings

Case Study: this compound vs. Tazemetostat
In a comparative study, this compound was evaluated against tazemetostat for its efficacy in reducing tumor volume and improving survival rates in mice with EZH2-mutant non-Hodgkin's lymphoma. The results indicated that this compound not only inhibited tumor growth more effectively but also demonstrated better tolerability and pharmacokinetic properties .

Table 1: Comparative Efficacy of this compound and Tazemetostat

CompoundTumor Reduction (%)Dose (mg/kg)Survival Rate (%)
This compound9720100
Tazemetostat702080

Cellular Effects

This compound affects various cellular processes including:

  • Cell Proliferation : Inhibition of EZH2 leads to reduced proliferation rates in cancer cell lines expressing mutated EZH2.
  • Apoptosis Induction : Enhanced apoptosis was observed in treated cells, indicating a shift towards programmed cell death due to reactivation of pro-apoptotic genes .

Dosage and Temporal Effects

Dosage Effects
The biological activity of this compound is highly dose-dependent. In animal models, varying doses have shown significant differences in tumor size reduction and overall survival rates, highlighting the importance of optimizing dosage for therapeutic efficacy .

Temporal Effects
In laboratory settings, this compound demonstrated a time-dependent reduction of H3K27me3 levels, indicating that prolonged exposure enhances its inhibitory effects on EZH2 activity .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of EBI-2511 as an EZH2 inhibitor, and how does it differ from earlier compounds like EPZ-6438?

this compound selectively inhibits EZH2, a histone methyltransferase responsible for trimethylating H3K27, leading to transcriptional repression. Unlike EPZ-6438 (tazemetostat), this compound was structurally optimized for enhanced potency and oral bioavailability. Modifications in the chemical scaffold improved binding affinity to EZH2 mutants (e.g., A667G) while reducing off-target effects . Its IC50 for EZH2(A667G) is 4 nM, demonstrating superior selectivity compared to first-generation inhibitors like GSK126 (IC50: 9.9 nM) .

Q. How is the IC50 value of this compound experimentally validated, and what methodological considerations ensure reproducibility?

IC50 determination typically employs biochemical assays measuring EZH2 enzymatic activity inhibition. For example, TR-FRET (time-resolved fluorescence resonance energy transfer) or radioactive methyltransferase assays are used with recombinant EZH2/SUZ12/EED complexes. In cellular models like Pfeffiera lymphoma cells, this compound shows an IC50 of 6 nM, validated via H3K27me3 reduction using Western blot or flow cytometry . Critical factors include maintaining consistent ATP concentrations, substrate purity, and normalizing to cell viability controls to avoid confounding cytotoxicity .

Q. Why are there discrepancies in reported IC50 values (4 nM vs. 6 nM) for this compound across studies?

Variations arise from experimental models:

  • Biochemical assays (4 nM): Use purified EZH2(A667G) mutants under standardized conditions .
  • Cellular assays (6 nM): Reflect bioavailability and intracellular target engagement in Pfeffiera cells, influenced by membrane permeability and metabolic stability . Researchers should contextualize IC50 values by specifying assay type, cell line, and normalization methods to enable cross-study comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different lymphoma subtypes?

Differential efficacy may stem from tumor-specific factors:

  • EZH2 mutation status : A667G or Y641N mutants show heightened sensitivity .
  • Compensatory pathways : Upregulation of EZH1 or other methyltransferases may reduce response. Methodological solutions include:
  • Multi-omics profiling (RNA-seq, ChIP-seq) to correlate H3K27me3 reduction with transcriptional changes.
  • Combinatorial screens testing this compound with BET inhibitors or HDAC inhibitors to overcome resistance .

Q. What experimental design principles are critical for in vivo validation of this compound’s antitumor activity?

Key considerations:

  • Pharmacokinetics : Optimize dosing schedules based on half-life (oral bioavailability is critical for sustained target inhibition) .
  • Animal models : Use patient-derived xenografts (PDX) with EZH2 mutations to mirror clinical heterogeneity.
  • Biomarkers : Quantify H3K27me3 in tumor biopsies via immunohistochemistry or mass spectrometry to confirm target engagement .
  • Toxicity monitoring : Assess hematopoietic and hepatic toxicity, common with EZH2 inhibitors, via CBC and liver enzyme assays .

Q. What strategies mitigate off-target effects of this compound in epigenetic studies?

  • Chemical proteomics : Use affinity-based pulldown assays with this compound-coupled beads to identify non-EZH2 binding partners .
  • Isoform selectivity assays : Test against EZH1 and other methyltransferases (e.g., G9a, SETD8) to rule out cross-reactivity .
  • CRISPR validation : Knock out EZH2 in cell lines to confirm that phenotypic changes (e.g., differentiation, apoptosis) are EZH2-dependent .

Q. How can computational methods enhance the optimization of this compound derivatives?

  • Molecular dynamics simulations : Model this compound binding to EZH2’s SAM pocket to predict mutations that confer resistance (e.g., A677G) .
  • QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with potency to guide synthetic modifications .
  • Docking studies : Compare binding poses of this compound with clinical-stage inhibitors (e.g., tazemetostat) to identify regions for improving selectivity .

Q. Data Analysis and Interpretation

Q. How should researchers analyze transcriptomic data from this compound-treated cells to distinguish on-target from off-target effects?

  • Pathway enrichment analysis : Focus on PRC2-regulated genes (e.g., HOX clusters, CDKN2A) using tools like GSEA.
  • Integration with ChIP-seq : Overlap differentially expressed genes with H3K27me3 peaks to confirm direct regulation .
  • Comparison with EZH2-KO models : Validate specificity by correlating gene expression changes with CRISPR/Cas9-mediated EZH2 knockout data .

Q. What statistical approaches are recommended for assessing synergy in this compound combination therapies?

  • Bliss independence or Loewe additivity models : Quantify synergy scores for drug pairs (e.g., this compound + venetoclax) .
  • Dose-matrix screening : Use a 5x5 concentration grid to identify synergistic ratios.
  • Mechanistic deconvolution : Apply phosphoproteomics or RNA-seq to dissect pathway crosstalk (e.g., BCL2 suppression enhancing apoptosis) .

Q. Reproducibility and Ethical Considerations

Q. How can researchers ensure reproducibility when publishing this compound findings?

  • Deposit raw data : Share dose-response curves, uncropped Western blots, and sequencing reads in public repositories (e.g., EMBL-EBI’s BioStudies) .
  • Detailed protocols : Specify assay conditions (e.g., serum concentration, passage number) to minimize variability .
  • Independent validation : Collaborate with third-party labs to confirm key results, adhering to ARRIVE guidelines for preclinical studies .

Q. What ethical considerations apply to this compound research involving patient-derived samples?

  • Informed consent : Ensure samples are obtained with IRB-approved protocols, detailing potential commercial use .
  • Data anonymization : Encrypt genomic data to protect patient privacy, following GDPR or HIPAA standards .
  • Conflict of interest disclosure : Declare funding sources (e.g., industry partnerships) to maintain transparency .

Propiedades

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N4O4/c1-7-26-29(38(8-2)25-11-15-41-16-12-25)19-31-27(18-30(42-31)24-9-13-37(14-10-24)21(3)4)32(26)34(40)35-20-28-22(5)17-23(6)36-33(28)39/h17-19,21,24-25H,7-16,20H2,1-6H3,(H,35,40)(H,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWVSLBALKNFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)C4CCN(CC4)C(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EBI-2511
Reactant of Route 2
Reactant of Route 2
EBI-2511
Reactant of Route 3
Reactant of Route 3
EBI-2511
Reactant of Route 4
Reactant of Route 4
EBI-2511
Reactant of Route 5
Reactant of Route 5
EBI-2511
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
EBI-2511

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.